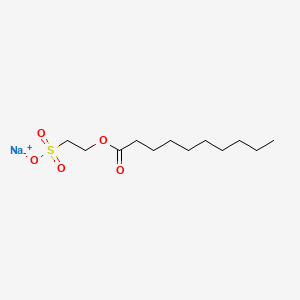

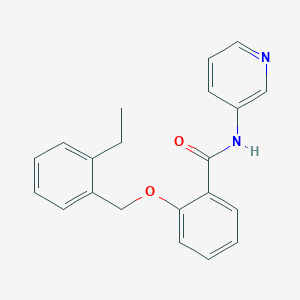

![molecular formula C23H19F3N8O B610973 N-((6,7-Difluoro-1H-benzo[d]imidazol-2-yl)methyl)-9-(3-fluorophenyl)-2-morpholino-9H-purin-6-amine CAS No. 1454585-06-8](/img/structure/B610973.png)

N-((6,7-Difluoro-1H-benzo[d]imidazol-2-yl)methyl)-9-(3-fluorophenyl)-2-morpholino-9H-purin-6-amine

Vue d'ensemble

Description

The compound is a complex organic molecule with several functional groups. It contains a purine ring, which is a key component of many biological molecules, including DNA and RNA. The presence of fluorine atoms and a morpholino group suggest that this compound may have been designed for a specific purpose, possibly as a pharmaceutical or as a probe for biological research .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the number of rings and functional groups present. Techniques such as X-ray crystallography or NMR spectroscopy would typically be used to determine the structure .Chemical Reactions Analysis

Again, without specific information, it’s hard to say what chemical reactions this compound might undergo. The presence of the purine ring suggests that it might participate in reactions similar to those of other purine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could affect its reactivity and the strength of its interactions with other molecules .Applications De Recherche Scientifique

Therapeutic Targeting in Breast Cancer

SR-3029 has been identified as a potent inhibitor of casein kinase 1δ (CK1δ), which is a critical regulator of growth . This kinase is amplified and/or overexpressed in human breast tumors, making it a vulnerability of human breast cancer subtypes . Selective knockdown of CK1δ, or treatment with SR-3029, triggers apoptosis of CK1δ-expressing breast tumor cells ex vivo, leading to tumor regression in orthotopic models of triple-negative breast cancer .

Inhibition of Wnt/β-catenin Signaling

Wnt/β-catenin signaling is a hallmark of human tumors overexpressing CK1δ . Disabling CK1δ blocks nuclear accumulation of β-catenin and T cell factor transcriptional activity . SR-3029 has been shown to remove β-catenin from cancer cells, leading to tumor cell death .

Treatment of Triple-Negative Breast Cancer (TNBC)

TNBCs, defined by the absence of the estrogen (ER) and progesterone (PR) receptors and the lack of HER2 amplification, have no targeted treatment options . SR-3029 has shown remarkable success at blocking the growth of tumors in both animal models and in studies with tumor tissue from TNBC patients .

Treatment of HER2+ Breast Cancer

SR-3029 has also shown therapeutic efficacy in human epidermal growth factor receptor 2–positive (HER2+) breast cancer models . This suggests that SR-3029 could be a promising strategy for targeted treatment in human breast cancer with Wnt/β-catenin involvement .

Development of Targeted Therapeutics

The development of targeted therapeutics requires the identification of specific drivers of human cancer . SR-3029, as a highly selective and potent CK1δ inhibitor, is well suited for use as a small-molecule probe of CK1δ, providing a promising strategy for the development of targeted therapeutics .

Potential Applications in Other Cancers

While the current research primarily focuses on breast cancer, inhibitors such as SR-3029 are being studied in a host of different cancers . This suggests that the platform could potentially be translated into clinical applications for other types of cancer .

Mécanisme D'action

Target of Action

SR-3029 is a potent and ATP competitive inhibitor of Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε) , with IC50s of 44 nM and 260 nM, respectively . These kinases play a key role in regulating translation initiation in blood cancers .

Mode of Action

SR-3029 interacts with its targets, CK1δ and CK1ε, by competing with ATP, thereby inhibiting the kinase activity of these proteins . This inhibition leads to a decrease in the phosphorylation of downstream targets such as 4E-BP1 and p70S6K, which are key regulators of translation initiation .

Pharmacokinetics

It’s known that sr-3029 is an atp-competitive inhibitor , suggesting that it may have good bioavailability due to its ability to compete with ATP for binding to its target proteins

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-morpholin-4-ylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F3N8O/c24-13-2-1-3-14(10-13)34-12-28-20-21(31-23(32-22(20)34)33-6-8-35-9-7-33)27-11-17-29-16-5-4-15(25)18(26)19(16)30-17/h1-5,10,12H,6-9,11H2,(H,29,30)(H,27,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBMEQPREMCWOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=C3C(=N2)N(C=N3)C4=CC(=CC=C4)F)NCC5=NC6=C(N5)C=CC(=C6F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F3N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6,7-Difluoro-1H-benzo[d]imidazol-2-yl)methyl)-9-(3-fluorophenyl)-2-morpholino-9H-purin-6-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of SR-3029?

A1: SR-3029 is a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε) [, , , , , , , ]. By inhibiting these kinases, SR-3029 disrupts multiple cellular processes, including:

- Wnt/β-catenin signaling: In several cancer types, SR-3029 inhibits the Wnt/β-catenin pathway by preventing nuclear accumulation of β-catenin, thus reducing the expression of its target genes like MYC, CCND1 and WNT3 [, , ].

- Translation initiation: In blood cancers, SR-3029 disrupts translation initiation by repressing 4E-BP1 and p70S6K phosphorylation and inhibiting eIF4F complex assembly []. This leads to reduced protein synthesis of critical genes, including the oncogene C-MYC [].

- Gemcitabine metabolism: SR-3029 upregulates deoxycytidine kinase (dCK), the rate-limiting enzyme responsible for activating gemcitabine, thereby sensitizing pancreatic and bladder cancer cells to this chemotherapeutic agent [, ].

Q2: How does SR-3029's activity differ between blood cancers and solid tumors?

A2: Interestingly, SR-3029 demonstrates distinct mechanisms of action in blood cancers compared to solid tumors []:

- Blood cancers: SR-3029 primarily targets translation initiation by inhibiting 4E-BP1 and p70S6K phosphorylation and eIF4F assembly, leading to reduced protein synthesis [].

- Solid tumors: SR-3029 primarily acts by inhibiting the Wnt/β-catenin pathway, leading to decreased expression of β-catenin target genes [, ].

Q3: What is the significance of CK1δ being an mRNA cap-associated protein?

A3: The discovery that CK1δ associates with the mRNA m7G cap provides crucial insight into its role in regulating translation initiation []. This interaction suggests that CK1δ directly influences the formation of the translation initiation complex, ultimately controlling protein synthesis [].

Q4: What is the therapeutic potential of SR-3029 in multiple myeloma?

A4: SR-3029 shows promise as a therapeutic agent for multiple myeloma, demonstrating potent activity against both drug-sensitive and drug-resistant myeloma cells []. Specifically:

- In vitro and ex vivo: SR-3029 effectively kills a wide range of multiple myeloma cell lines and primary patient samples, including those resistant to standard treatments like bortezomib and lenalidomide [, ].

- In vivo: In mouse models of multiple myeloma, SR-3029 treatment reduces tumor burden and significantly improves survival [, ].

- Metabolic vulnerability: Studies suggest that SR-3029 suppresses key metabolic pathways in multiple myeloma cells, highlighting a potential therapeutic vulnerability that can be exploited [].

Q5: How does SR-3029 enhance the efficacy of gemcitabine in pancreatic and bladder cancers?

A5: SR-3029 enhances the efficacy of gemcitabine by increasing the expression of deoxycytidine kinase (dCK), the enzyme responsible for converting gemcitabine into its active metabolite [, , ]. This synergistic effect results in increased sensitivity of pancreatic and bladder cancer cells to gemcitabine treatment [, , ].

Q6: What preclinical evidence supports the use of SR-3029 in triple-negative breast cancer (TNBC)?

A6: Preclinical studies have demonstrated the efficacy of SR-3029 in TNBC models:

- In vitro: SR-3029 selectively induces apoptosis in TNBC cells, particularly those with high CK1δ expression and nuclear β-catenin, a marker of poor prognosis [, ].

- In vivo: SR-3029 treatment leads to significant tumor regression in orthotopic xenograft models of TNBC, including patient-derived xenografts (PDX) [, ].

- Metastasis inhibition: SR-3029 also demonstrates the ability to inhibit TNBC cell invasion and reduce metastasis formation in vivo [].

Q7: Are there any biomarkers that can predict response to SR-3029 therapy?

A7: Current research suggests that several biomarkers may be predictive of response to SR-3029:

- CK1δ expression: Tumors with high CK1δ expression are more likely to be sensitive to SR-3029 treatment [, , ].

- Nuclear β-catenin: The presence of nuclear β-catenin, a marker of active Wnt signaling, correlates with SR-3029 sensitivity in certain cancers like TNBC [, ].

- Wnt pathway mutations: Patients with mutations in the Wnt/β-catenin pathway, particularly in multiple myeloma, may be more responsive to SR-3029 [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

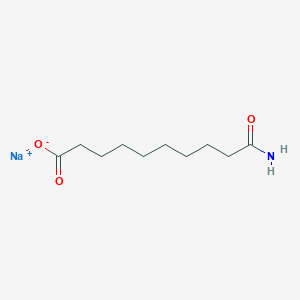

![5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride](/img/structure/B610898.png)